molecular formula C16H18N2O2 B6445743 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640958-79-6

4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6445743
CAS No.: 2640958-79-6
M. Wt: 270.33 g/mol
InChI Key: PLKBTIPALXSQKX-UHFFFAOYSA-N
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Description

4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic organic compound that features a pyridine ring linked to an azetidine moiety via an ether linkage. The compound is characterized by the presence of a methoxyphenyl group attached to the azetidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using methoxyphenyl halides.

    Formation of the Ether Linkage: The final step involves the formation of the ether linkage between the azetidine ring and the pyridine ring. This can be achieved through nucleophilic substitution reactions using appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on maximizing yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine or methoxyphenyl derivatives.

Scientific Research Applications

4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)benzene
  • 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)thiophene

Uniqueness

4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine is unique due to its specific combination of a pyridine ring, azetidine moiety, and methoxyphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[1-[(2-methoxyphenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-19-16-5-3-2-4-13(16)10-18-11-15(12-18)20-14-6-8-17-9-7-14/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKBTIPALXSQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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